6-Fluoroquinoline hydrochloride

Descripción general

Descripción

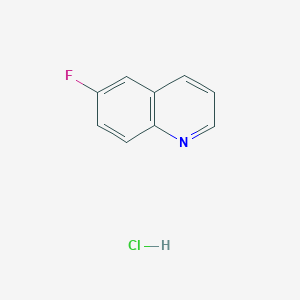

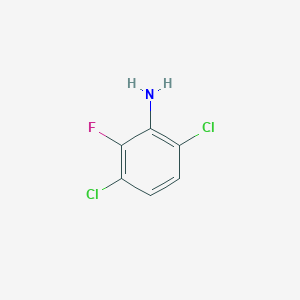

6-Fluoroquinoline hydrochloride is a chemical compound with the CAS Number: 311346-64-2 . It has a molecular weight of 183.61 .

Synthesis Analysis

The synthesis of fluoroquinolones, including 6-Fluoroquinoline hydrochloride, involves several structural modifications to the quinolone nucleus for improvement of potency and spectrum of activity . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

Molecular Structure Analysis

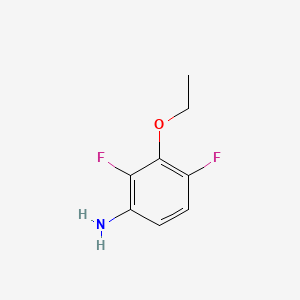

The molecular formula of 6-Fluoroquinoline hydrochloride is C9H7ClFN . The molecular weight is 183.61 .

Chemical Reactions Analysis

The chemistry of fluorinated quinolines, including 6-Fluoroquinoline hydrochloride, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

6-Fluoroquinoline hydrochloride is a liquid at 20 degrees Celsius . It has a refractive index of 1.592 and a density of 1.209 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Antibacterial Activity and Mechanisms

6-Fluoroquinoline hydrochloride, as part of the fluoroquinolones class, is notable for its extensive antibacterial activity. These compounds, which include variations like norfloxacin, ofloxacin, and ciprofloxacin, target DNA gyrase, an essential bacterial enzyme. This interaction disrupts bacterial DNA processes, contributing to their antibacterial effects. Their efficacy spans a broad range of gram-negative bacilli and cocci (Wolfson & Hooper, 1985).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of 6-fluoroquinolones have been subject to comparative studies, revealing differences in their absorption and distribution. These differences, influenced by structural modifications, affect their antimicrobial spectrum and activity. The presence of a 6-fluoro substituent significantly enhances their antimicrobial potency (Nix & Schentag, 1988).

Resolution in Synthetic Processes

6-Fluoroquinolines have been used in synthetic processes, like the resolution of racemic mixtures. An example is the resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, demonstrating its utility in enantiomeric separation and purification in chemical synthesis (Bálint et al., 2000).

Veterinary Medicine Applications

In veterinary medicine, fluoroquinolones, including 6-fluoroquinolines, are used for their antimicrobial properties. They have been studied for their structure-activity relationships, pharmacokinetics, and the development of microbial resistance, highlighting their importance in animal healthcare (Martinez et al., 2006).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of fluoroquinolones under various conditions, such as conventional and microwave irradiation techniques, have been explored. These studies contribute to understanding the structural aspects that influence their antimicrobial activity (Prasad et al., 2017).

Anti-Plasmodial and Anti-Cancer Properties

Recent research has focused on modifying 6-fluoroquinolines to enhance their antiplasmodial activity, indicating potential applications in treating malaria. Some derivatives have also shown promising in vivo activity against Plasmodium in mouse models, demonstrating their therapeutic potential beyond antibacterial applications (Hochegger et al., 2019). Additionally, there's growing interest in the anticancer properties of fluoroquinolones, with some derivatives exhibiting inhibitory effects against cancer cell lines (Al-Trawneh et al., 2010).

Mecanismo De Acción

Target of Action

6-Fluoroquinoline hydrochloride, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .

Mode of Action

6-Fluoroquinoline hydrochloride interacts with the enzyme-bound DNA complex, causing conformational changes that inhibit normal enzyme activity . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 6-Fluoroquinoline hydrochloride is bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This disruption of DNA synthesis ultimately leads to bacterial cell death .

Pharmacokinetics

They are absorbed well orally and distribute widely in the body, reaching therapeutic concentrations in various tissues . Metabolism and excretion patterns can vary among different fluoroquinolones .

Result of Action

The primary result of 6-Fluoroquinoline hydrochloride’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the drug disrupts an essential biological process, resulting in the death of the bacterial cells .

Action Environment

The efficacy and stability of 6-Fluoroquinoline hydrochloride, like other fluoroquinolones, can be influenced by environmental conditions. For instance, the bactericidal activity of fluoroquinolones against Staphylococcus aureus differs in aerobic and anaerobic conditions

Safety and Hazards

Direcciones Futuras

Fluoroquinolones, including 6-Fluoroquinoline hydrochloride, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Propiedades

IUPAC Name |

6-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXVLKSKNXUTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682488 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

311346-64-2 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)